molecular formula C15H16O6 B15195317 Diethyl 5,5'-methanediyldifuran-2-carboxylate CAS No. 30990-15-9

Diethyl 5,5'-methanediyldifuran-2-carboxylate

Katalognummer: B15195317
CAS-Nummer: 30990-15-9
Molekulargewicht: 292.28 g/mol
InChI-Schlüssel: SVGLNEWMLNSOKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 5,5’-methanediyldifuran-2-carboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

The synthesis of diethyl 5,5’-methanediyldifuran-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of copper-catalyzed reactions of furans with carbon tetrachloride (CCl4) and methanol (MeOH) to produce methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate . These intermediates can then be further reacted to form diethyl 5,5’-methanediyldifuran-2-carboxylate.

Analyse Chemischer Reaktionen

Diethyl 5,5’-methanediyldifuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furan-2,5-dicarboxylic acid .

Wissenschaftliche Forschungsanwendungen

Diethyl 5,5’-methanediyldifuran-2-carboxylate has several scientific research applications In chemistry, it is used as a precursor for the synthesis of various furan-based compoundsIn the industrial sector, it is used in the production of polymers and other materials .

Wirkmechanismus

The mechanism of action of diethyl 5,5’-methanediyldifuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Diethyl 5,5’-methanediyldifuran-2-carboxylate can be compared with other similar compounds, such as methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of diethyl 5,5’-methanediyldifuran-2-carboxylate make it particularly useful in certain applications, such as the synthesis of specialized polymers and pharmaceuticals .

Conclusion

Diethyl 5,5’-methanediyldifuran-2-carboxylate is a versatile compound with a wide range of applications in chemistry, biology, and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists. Further studies on its synthesis, reactions, and applications will continue to expand our understanding of this important compound.

Eigenschaften

CAS-Nummer

30990-15-9

Molekularformel

C15H16O6

Molekulargewicht

292.28 g/mol

IUPAC-Name

ethyl 5-[(5-ethoxycarbonylfuran-2-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H16O6/c1-3-18-14(16)12-7-5-10(20-12)9-11-6-8-13(21-11)15(17)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

SVGLNEWMLNSOKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(O1)CC2=CC=C(O2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.